molecular formula C24H27O4P B12730872 Bis(4-isopropylphenyl) phenyl phosphate CAS No. 55864-07-8

Bis(4-isopropylphenyl) phenyl phosphate

Cat. No.: B12730872
CAS No.: 55864-07-8
M. Wt: 410.4 g/mol
InChI Key: GQJZORIDXGBCCT-UHFFFAOYSA-N
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Description

Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) is an organophosphate ester (OPE) with the molecular formula C27H33O4P and a molecular weight of 452.522 g/mol . It features two 4-isopropylphenyl groups attached to a central phenyl phosphate moiety. B4IPPPP is primarily used as a flame retardant in industrial applications, including automotive components and polymer formulations . Its structure grants it thermal stability and resistance to hydrolysis, making it suitable for high-temperature environments.

Properties

CAS No.

55864-07-8

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

phenyl bis(4-propan-2-ylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-18(2)20-10-14-23(15-11-20)27-29(25,26-22-8-6-5-7-9-22)28-24-16-12-21(13-17-24)19(3)4/h5-19H,1-4H3

InChI Key

GQJZORIDXGBCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(4-isopropylphenyl) phenyl phosphate typically involves a phosphoric esterification reaction . This process requires the reaction of phosphoric acid with 4-isopropylphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent such as ether or alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often requiring precise temperature control and the removal of by-products to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bis(4-isopropylphenyl) phenyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate oxides , while substitution reactions may produce alkylated phosphates .

Scientific Research Applications

Chemistry: Bis(4-isopropylphenyl) phenyl phosphate is widely used as a flame retardant in various polymeric materials, including plastics, synthetic resins, and coatings. Its ability to enhance flame resistance makes it valuable in the development of safer materials .

Biology and Medicine: In biological and medical research, this compound is studied for its potential use as a biocompatible flame retardant in medical devices and equipment. Its low toxicity and high efficacy make it a promising candidate for such applications .

Industry: In the electronics industry, this compound is used in the manufacture of circuit boards and television backlight modules to improve their flame resistance. It is also employed as an additive in lubricants and plasticizers to enhance their performance .

Mechanism of Action

The mechanism by which bis(4-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound interacts with the polymer matrix at a molecular level, enhancing its thermal stability and resistance to ignition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Configuration
Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) C27H33O4P 452.522 Two 4-isopropylphenyl groups
4-Isopropylphenyl diphenyl phosphate (4IPPDPP) C21H21O4P 368.369 One 4-isopropylphenyl group, two phenyl groups
Tris(4-isopropylphenyl) phosphate (T4IPPP) C30H39O4P 494.602 Three 4-isopropylphenyl groups
Triphenyl phosphate (TPHP) C18H15O4P 326.285 Three phenyl groups
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) C9H15Cl6O4P 430.902 Three chlorinated alkyl groups
  • Key Structural Differences :
    • B4IPPPP has two bulky 4-isopropylphenyl groups , which increase its molecular weight and lipophilicity compared to simpler OPEs like TPHP .
    • Substitution patterns influence environmental persistence: T4IPPP (three isopropylphenyl groups) is more resistant to degradation than B4IPPPP .
Environmental and Human Exposure Profiles
Regulatory and Toxicological Profiles

Table 3: Regulatory Status and Toxicity Data

Compound Name Regulatory Classification Key Toxicological Concerns
B4IPPPP Not explicitly regulated Suspected endocrine disruptor
4IPPDPP Under TSCA Section 6(h) review Developmental toxicity in rodents
T4IPPP Listed as a UVCB substance* Persistent, bioaccumulative
TPHP Restricted in EU (REACH) Neurotoxicity, metabolic disruption

*UVCB = Unknown or Variable Composition, Complex Reaction Products .

  • B4IPPPP vs. TPHP : While TPHP is regulated in the EU due to neurotoxic effects, B4IPPPP lacks comprehensive toxicity data but shares structural similarities with ITP isomers linked to endocrine disruption .

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